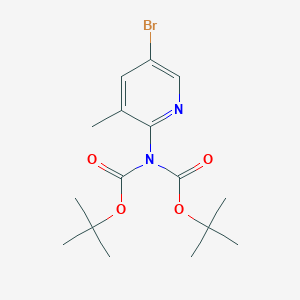

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine, also known as 2-BisBOC-A5B3MP, is an organic compound that has been studied for its potential applications in scientific research. It is a brominated pyridine derivative, with the bromine atom located at the 5-position of the pyridine ring. It has been used in a variety of synthetic reactions, due to its reactivity and stability. It has also been used in a variety of biochemical and physiological studies, due to its ability to interact with proteins and other biomolecules.

科学的研究の応用

Synthesis of Pyridine Derivatives

Pyridine derivatives, such as those related to 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine, are synthesized for their critical roles as intermediates in the production of bioactive compounds and materials. For example, amination of bromopyridines with diamines leads to bis(aminopyridines), which are useful in forming metal complexes with potential applications in catalysis and material science (Crust, Munslow, & Scott, 2005). Similarly, ferrocenyl bridged bisaminopyridines have been synthesized, demonstrating the importance of pyridine derivatives in creating compounds with unique structural and bonding characteristics (Karakuzu, Maisel, Irrgang, & Kempe, 2006).

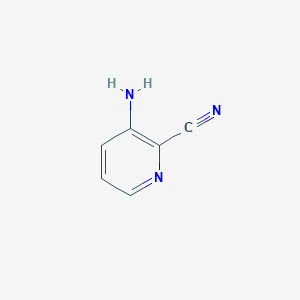

Structural Elucidation and Material Properties

The structural elucidation of pyridine derivatives enhances our understanding of their potential applications. For instance, the crystal structure analysis of bis(2-amino-5-methylpyridinium) tetrachlorozincate reveals insights into the minimal tetrahedral distortion of ZnCl4^2− ion, which could influence the design of metal-organic frameworks and coordination compounds for various applications (Albrecht, Landee, & Turnbull, 2003). Furthermore, studies on compounds like 2-amino-6-bromopyridine highlight their significance as intermediates in pharmaceutical synthesis, showcasing the versatility of pyridine derivatives in creating a wide range of bioactive molecules (Liang, 2010).

Applications in Coordination Chemistry and Catalysis

Pyridine derivatives are pivotal in coordination chemistry and catalysis, forming complexes with metals that exhibit unique properties. The synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine shows their utility in complexing with lanthanide(III) cations, which could be applied in luminescence, magnetic materials, and catalysis (Charbonnière, Weibel, & Ziessel, 2001). Another example includes the synthesis and structural elucidation of isophthalamide derivatives as potential receptors for chromate anions, emphasizing the role of pyridine-based ligands in environmental remediation and sensor technology (Kadir, Omar, Haris, & Ramli, 2019).

特性

IUPAC Name |

tert-butyl N-(5-bromo-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLXOZWDGQGERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621874 |

Source

|

| Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine | |

CAS RN |

497159-91-8 |

Source

|

| Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。